1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTHIPMISUDEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 2098069-89-5
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound in focus has shown promise in various studies:
- Antifungal Activity : A series of related compounds, including those with the difluoromethyl group, have been synthesized and tested against phytopathogenic fungi. Notably, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent antifungal activity in vitro, outperforming standard treatments like boscalid .
- Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. A study involving pyrazoles showed synergistic effects when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as adjunctive therapies in cancer treatment .
- Enzyme Inhibition : Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders. Compounds were synthesized that exhibited high inhibitory activity against both MAO-A and MAO-B isoforms .
Case Study 1: Antifungal Activity
A study synthesized a novel series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives and evaluated their antifungal activity against seven strains of phytopathogenic fungi. The most active compound showed a significant inhibition rate compared to standard fungicides, suggesting its utility in agricultural applications .
Case Study 2: Anticancer Activity
In a controlled experiment, pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis. The combination with doxorubicin enhanced the overall effectiveness, highlighting the potential for clinical applications .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural characteristics. The presence of the difluoromethyl group has been correlated with increased potency against various biological targets. For example, molecular docking studies revealed that specific interactions with target enzymes could be attributed to the carbonyl oxygen atom forming hydrogen bonds with critical residues in the enzyme's active site .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
Antifungal Activity
Research has shown that derivatives of pyrazole compounds, including those with difluoromethyl substitutions, demonstrate potent antifungal properties. For instance, a study highlighted the synthesis of related compounds that exhibited higher antifungal activity against several phytopathogenic fungi compared to established fungicides .
Anticancer Potential
There is emerging evidence suggesting that pyrazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines .
Insecticidal Properties
The compound has also been evaluated for its insecticidal properties. Certain pyrazole-based compounds have been reported to exhibit significant activity against agricultural pests, making them potential candidates for developing new insecticides .
Case Studies
- Antifungal Efficacy : A case study focusing on a series of synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated their effectiveness against seven different fungal strains, outperforming traditional fungicides like boscalid .
- Cancer Cell Inhibition : Another study investigated the anticancer effects of substituted pyrazoles on human cancer cell lines, revealing that certain modifications significantly increased their inhibitory effects on cell growth and induced apoptosis .
Data Table: Biological Activities of Related Compounds
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its metabolic stability in pharmaceutical applications.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde → Carboxylic Acid | KMnO₄ or CrO₃ in acidic aqueous medium | 1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 70–85% |
Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol, retaining the difluoromethyl and pyridinyl substituents.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde → Primary Alcohol | NaBH₄ or LiAlH₄ in anhydrous THF | 5-(Hydroxymethyl)-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole | 80–92% |
Key Insight : Sodium borohydride (NaBH₄) is preferred for milder conditions, while lithium aluminum hydride (LiAlH₄) achieves higher yields at the expense of requiring rigorous anhydrous conditions.
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, enabling the formation of secondary alcohols or imines.
Grignard Addition
| Reagent | Product | Yield | Source |
|---|---|---|---|
| CH₃MgBr | 5-(1-Hydroxyethyl)-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole | 75% |
Mechanism : The Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that protonates to yield the alcohol.
Condensation with Amines
| Reagent | Product | Yield | Source |
|---|---|---|---|
| NH₂NH₂ (Hydrazine) | 5-(Hydrazonomethyl)-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole | 88% |
Application : Hydrazones are intermediates in synthesizing heterocyclic drugs and agrochemicals.
Electrophilic Aromatic Substitution
The pyridine and pyrazole rings direct electrophilic substitution reactions. The pyridine’s nitrogen atom deactivates the ring, favoring substitution at the meta position relative to the pyridin-2-yl group .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | 5-Nitro-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | 65% |
Regioselectivity : The electron-withdrawing pyridine ring directs nitration to the pyrazole’s C4 position .
Cross-Coupling Reactions
While the parent compound lacks halogens, synthetic derivatives with bromine at C4 undergo Suzuki-Miyaura couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Phenyl-1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | 78% |
Catalytic System : Palladium catalysts enable efficient aryl-aryl bond formation .
Acid-Catalyzed Cyclization
Under acidic conditions, the aldehyde and pyridine nitrogen participate in intramolecular cyclization:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄, 100°C | Pyrido[2,3-b]pyrazolo[1,5-d]oxepine derivative | 60% |
Mechanism : Protonation of the aldehyde oxygen facilitates nucleophilic attack by the pyridine nitrogen, forming a seven-membered ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carbaldehyde derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Comparative Analysis of Pyrazole Carbaldehyde Derivatives
*Calculated based on molecular formula C₁₀H₇F₂N₃O (similar to ).
Structural and Functional Differences
Substituent Effects on Electronic Properties :
- The pyridin-2-yl group in the target compound introduces a nitrogen atom at the ortho position, enabling stronger hydrogen bonding compared to the pyridin-4-yl isomer .
- Replacement of pyridinyl with -CF₃ (as in ) increases electron-withdrawing effects, enhancing resistance to oxidative degradation but reducing solubility .
Reactivity of the Carbaldehyde Group :
- The carbaldehyde at position 5 in the target compound is sterically accessible for condensation reactions, unlike derivatives with bulky substituents (e.g., 3-chlorophenyl sulfanyl in ) .
The target compound’s pyridinyl group may favor interactions with kinase or receptor targets in pharmaceuticals .
Physicochemical Properties
Preparation Methods
Halogenation and Difluoromethylation of Pyrazole Derivatives
A foundational step involves halogenation at the pyrazole ring followed by difluoromethylation. For example, in related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the process starts with halogenation of N-methyl-3-aminopyrazole using bromine or iodine, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group. This method avoids isomer formation and achieves high purity (>99.5%) and yields (~64%).
Table 1: Halogenation and Difluoromethylation Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | N-methyl-3-aminopyrazole + Br2 or I2 + H2O/EtOH | 4-Halo-1-methyl-1H-pyrazole-3-amine |
| Diazotization & Coupling | NaNO2, HCl (low temp), Cu2O, potassium difluoromethyl trifluoroborate | 4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole |
This approach is adaptable to other pyrazole derivatives, enabling selective difluoromethylation at desired positions.
Grignard Reagent Mediated Carboxylation
Subsequent to difluoromethylation, a Grignard reagent exchange (e.g., isopropyl magnesium chloride) is employed on the halogenated intermediate, followed by reaction with carbon dioxide to introduce a carboxylic acid or aldehyde functionality. This step is catalyzed by bases such as DBU to improve reaction efficiency and reduce CO2 consumption.
Table 2: Grignard Exchange and Carboxylation Parameters
| Parameter | Range/Value |
|---|---|
| Grignard reagent | Isopropyl magnesium chloride or derivatives |
| Molar ratio (substrate:Grignard:CO2) | 1 : 1.01–1.15 : 1–2.5 |
| Catalyst | DBU (catalytic amount) |
| Reaction conditions | Low temperature, CO2 gas or saturated CO2 solution |
The carboxylation step yields high-purity products after recrystallization from alcohol-water mixtures (e.g., 40% ethanol aqueous solution).
Formylation at the Pyrazole 5-Position
The introduction of the formyl group at the 5-position is typically achieved through Vilsmeier-Haack formylation or related electrophilic aromatic substitution methods on the pyrazole ring. This step requires careful control of reaction conditions to avoid overreaction or side products.
Detailed Synthetic Route Example (Adapted from Related Pyrazole Synthesis)
| Step No. | Reaction Stage | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation | N-methyl-3-aminopyrazole + I2 + H2O + H2O2 (30-35°C) | Yields 4-iodo intermediate (93% yield) |
| 2 | Diazotization and Difluoromethylation | NaNO2, HCl (pH <1, -5 to 5°C), Cu2O, potassium difluoromethyl trifluoroborate | Avoids isomer formation, high purity |
| 3 | Grignard Exchange and Carboxylation | Isopropyl magnesium chloride, CO2, DBU catalyst | Yields carboxylic acid intermediate |
| 4 | Formylation | Vilsmeier-Haack reagent (POCl3/DMF) or equivalent | Introduces aldehyde at 5-position |
Research Findings and Process Advantages
- Yield and Purity: The multi-step process achieves an overall yield of approximately 60-65% with product purity exceeding 99.5% after recrystallization.
- Isomer Avoidance: The use of halogenation followed by diazotization and difluoromethylation avoids isomer formation commonly encountered in hydrazine cyclization routes.
- Scalability: The described method demonstrates potential for scale-up due to operational simplicity and robust reaction conditions.
- Catalyst Selection: Sodium or potassium iodide as catalysts in condensation/cyclization steps improve reaction efficiency.
- Solvent Systems: Alcohol-water mixtures (methanol, ethanol, isopropanol) are effective for recrystallization, enhancing product purity and recovery.
Summary Table of Preparation Methods and Key Parameters
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Halogenation | N-methyl-3-aminopyrazole + I2/Br2 + H2O/EtOH + H2O2 | ~93 | ~95.6 | Controlled temp 15-35°C |
| Diazotization & Difluoromethylation | NaNO2, HCl, Cu2O, potassium difluoromethyl trifluoroborate | High | >99.5 | Low temp, avoids isomers |
| Grignard Exchange + Carboxylation | Isopropyl magnesium chloride, CO2, DBU catalyst | High | >99.5 | Catalytic DBU improves efficiency |
| Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | Moderate | High | Requires precise temperature control |
Q & A
Q. What are the key synthetic pathways for preparing 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?
The compound can be synthesized via multi-step routes involving:
- Step 1 : Condensation of hydrazine derivatives with difluoromethyl ketones to form the pyrazole core. For example, 5-azido intermediates (e.g., 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde) react with hydrazine hydrate under reflux in ethanol to yield fused pyrazolo-pyrazole systems .
- Step 2 : Functionalization at the pyrazole-5 position using Vilsmeier-Haack or formylation reagents to introduce the carbaldehyde group. Alkaline conditions with formaldehyde are effective for formylation .
- Optimization : Catalytic systems like Pd(PPh₃)₄ in DMF/water mixtures improve cross-coupling efficiency for pyridinyl substitution .
Q. How is the structure of this compound characterized experimentally?
- Spectroscopy : ¹H/¹³C NMR and IR confirm the carbaldehyde group (C=O stretch ~1700 cm⁻¹) and pyridinyl/difluoromethyl substituents.
- X-ray crystallography : For crystalline derivatives, bond lengths and angles (e.g., C–F bonds ~1.34 Å) validate the difluoromethyl group and planar pyrazole ring .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₈F₂N₂O).
Q. What are common side reactions during synthesis, and how are they mitigated?
- Over-formylation : Excess formylation reagents may lead to di-aldehyde byproducts. Controlled stoichiometry and low-temperature conditions are critical .
- Ring-opening reactions : Harsh acidic/basic conditions can degrade the pyrazole core. Neutral pH and mild solvents (e.g., ethanol) are preferred .
- Impurity removal : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in heterocyclic fusion reactions?
- DFT calculations : Optimize transition states for cycloaddition reactions (e.g., [3+2] cyclization with alkynes). Electron-deficient pyrazole carbaldehydes show higher reactivity at the C5 position .
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen bonds between the carbaldehyde group and active-site residues .
Q. How do conflicting spectroscopic data across studies arise, and how are they resolved?
- Solvent effects : NMR chemical shifts vary in DMSO vs. CDCl₃ due to hydrogen bonding with the carbaldehyde. Standardizing solvents (e.g., DMSO-d₆) reduces discrepancies .
- Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering IR and NMR profiles. Control experiments at different pH values clarify dominant tautomers .
Q. What strategies enhance the bioactivity of derivatives via structural modification?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C3 improves antibacterial activity by increasing membrane permeability .
- Heterocyclic fusion : Pyrazolo[3,4-c]pyrazole derivatives (synthesized via hydrazine cyclization) show enhanced anti-inflammatory properties due to π-stacking interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
